1-Butyl-3-methylimidazolium acetate

Übersicht

Beschreibung

1-Butyl-3-methylimidazolium acetate is a 1-alkyl-3-methyl imidazolium based ionic liquid. It is known for its air- and water-stability, as well as its miscibility with most solvents used in capillary electrophoresis . This compound is part of a class of ionic liquids that have gained attention due to their unique properties, such as low volatility, non-flammability, and the ability to dissolve a wide range of substances .

Wirkmechanismus

- Role : Bmim acetate’s primary role lies in its ability to dissolve and fractionate lignocellulosic biomass. This property makes it valuable for green biorefining technologies .

- Environmental Factors : Bmim acetate’s efficacy depends on temperature, pH, and the presence of other compounds. High temperatures are necessary for complete dissolution, but prolonged exposure can lead to its partial degradation .

Target of Action

Action Environment

Its stability and efficacy are influenced by environmental conditions .

Biochemische Analyse

Biochemical Properties

1-Butyl-3-methylimidazolium acetate plays a crucial role in biochemical reactions, particularly in the dissolution and processing of biomolecules such as cellulose. It interacts with enzymes, proteins, and other biomolecules primarily through hydrogen bonding and electrostatic interactions. For instance, it has been shown to interact with cellulose by breaking down the hydrogen bonds within the cellulose structure, thereby facilitating its dissolution . Additionally, this compound can inhibit the activity of certain enzymes, such as malic enzyme and ATP-citrate lyase, which are involved in lipid metabolism .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant. It has been observed to inhibit cell growth and lipid accumulation in oleaginous microorganisms like Geotrichum fermentans . This inhibition is attributed to the compound’s ability to alter cell membrane permeability and inhibit key enzyme activities. Furthermore, this compound can impact cell signaling pathways and gene expression, leading to changes in cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It forms hydrogen bonds with biomolecules, disrupting their native structures and functions. For example, in the dissolution of cellulose, both the cations and anions of this compound interact with cellulose oligomers, breaking intramolecular hydrogen bonds and facilitating dissolution . Additionally, the compound can inhibit enzyme activity by binding to the active sites or altering the enzyme’s conformation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is known for its stability, but prolonged exposure to high temperatures can lead to its degradation . This degradation can result in the formation of various by-products, which may affect the compound’s efficacy and the outcomes of biochemical experiments. Long-term studies have shown that this compound can have lasting effects on cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function and overall health. At higher doses, it can exhibit toxic effects, including enzyme inhibition and disruption of cellular processes . Threshold effects have been observed, where a certain dosage level leads to significant changes in cellular metabolism and function.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to the processing of lignocellulosic biomass. It interacts with enzymes and cofactors involved in the breakdown and conversion of cellulose and other biomolecules . The compound can affect metabolic flux and metabolite levels, leading to changes in the overall metabolic profile of cells and organisms.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in specific cellular compartments . The distribution of this compound can affect its activity and the outcomes of biochemical reactions.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it exerts its effects on biochemical processes . Understanding the subcellular localization of this compound is crucial for elucidating its role in cellular function and metabolism.

Vorbereitungsmethoden

1-Butyl-3-methylimidazolium acetate can be synthesized through several methods. One common method involves the reaction of 1-butyl-3-methylimidazolium chloride with silver acetate, resulting in the formation of this compound and silver chloride as a by-product . Another method includes the addition of potassium acetate to 1-butyl-3-methylimidazolium chloride in dry acetone . These methods are known for their efficiency and high reaction rates.

Analyse Chemischer Reaktionen

1-Butyl-3-methylimidazolium acetate undergoes various chemical reactions, including:

Oxidation and Reduction: It can participate in redox reactions, particularly with carbon dioxide, where it can irreversibly absorb and reduce CO2.

Common reagents used in these reactions include silver acetate, potassium acetate, and carbon dioxide. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-Butyl-3-methylimidazolium acetate has a wide range of applications in scientific research:

Vergleich Mit ähnlichen Verbindungen

1-Butyl-3-methylimidazolium acetate is compared with other similar ionic liquids, such as:

- 1-Butyl-3-methylimidazolium chloride

- 1-Ethyl-3-methylimidazolium acetate

- 1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide

- 1-Butyl-3-methylimidazolium hexafluorophosphate

Compared to these compounds, this compound is unique due to its high stability and ability to dissolve a wide range of substances, making it particularly useful in applications involving biomass processing and greenhouse gas separation .

Eigenschaften

IUPAC Name |

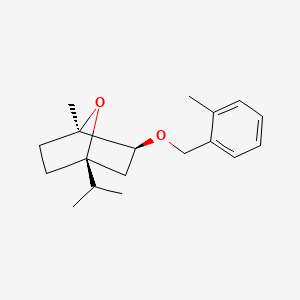

1-butyl-3-methylimidazol-3-ium;acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N2.C2H4O2/c1-3-4-5-10-7-6-9(2)8-10;1-2(3)4/h6-8H,3-5H2,1-2H3;1H3,(H,3,4)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSKSXTBYXTZWFI-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=C[N+](=C1)C.CC(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20580410 | |

| Record name | 1-Butyl-3-methyl-1H-imidazol-3-ium acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20580410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

284049-75-8 | |

| Record name | 1-Butyl-3-methyl-1H-imidazol-3-ium acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20580410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Butyl-3-methylimidazolium Acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 1-butyl-3-methylimidazolium acetate interact with carbon dioxide?

A1: [Bmim][Ac] exhibits a remarkable ability to absorb carbon dioxide (CO2) through both physical and chemical interactions. [, , ] The acetate anion ([Ac]-) plays a crucial role in this process by chemically reacting with CO2, leading to the carboxylation of the imidazolium ring and the formation of acetic acid. [, ]

Q2: What is the significance of the carboxylation reaction between this compound and carbon dioxide?

A2: The carboxylation reaction is significant for two reasons. Firstly, it contributes to the high CO2 absorption capacity of [Bmim][Ac] compared to other ILs. [, ] Secondly, this reaction impacts the physical properties of the IL, such as viscosity and conductivity, which are crucial for its applications. []

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of [Bmim][Ac] is C10H18N2O2, and its molecular weight is 202.25 g/mol.

Q4: What spectroscopic techniques are commonly used to characterize this compound?

A4: Several spectroscopic techniques are employed to characterize [Bmim][Ac], including:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides information about the structure, purity, and interactions of the IL. [, , ]

- Raman Spectroscopy: Useful for studying the vibrational modes of molecules and identifying specific functional groups. [, ]

- Fourier Transform Infrared (FTIR) Spectroscopy: Helps identify functional groups and analyze intermolecular interactions. [, , , ]

Q5: How does the presence of organic solvents influence the properties of this compound?

A7: The addition of organic solvents to [Bmim][Ac] can significantly alter its physical properties such as viscosity, conductivity, and polarity. [] This is due to changes in intermolecular interactions and the formation of new hydrogen-bonding networks. []

Q6: What catalytic applications have been explored for this compound?

A9: [Bmim][Ac] has shown promise as a catalyst or solvent in various organic reactions, including the synthesis of 3-aryl-2-oxazolidinones and the deacetylation of chitosan. [, ] Its catalytic activity is often attributed to its ability to dissolve a wide range of compounds and its potential to act as a hydrogen bond donor and acceptor. [, ]

Q7: How does the structure of this compound contribute to its catalytic properties?

A10: The imidazolium cation can act as a hydrogen bond donor through its acidic C2 proton, while the acetate anion can act as a hydrogen bond acceptor through its oxygen atoms. [] This dual functionality enables [Bmim][Ac] to activate both electrophilic and nucleophilic reactants, facilitating various chemical transformations. [, ]

Q8: How is computational chemistry used to study this compound?

A8: Computational methods, such as Density Functional Theory (DFT) calculations and Molecular Dynamics (MD) simulations, are used to study various aspects of [Bmim][Ac], including:

- CO2 absorption mechanisms: DFT calculations help to elucidate the interaction energies and reaction pathways involved in CO2 capture by [Bmim][Ac]. [, ]

- Structural and dynamic properties: MD simulations provide insights into the structure, dynamics, and interactions of [Bmim][Ac] at the molecular level, aiding in understanding its behavior in different environments. [, , ]

- Solvent effects: Computational methods help to predict the influence of [Bmim][Ac] on the properties of dissolved solutes and reaction mechanisms. [, ]

Q9: What is the solubility of this compound in supercritical carbon dioxide?

A12: The solubility of [Bmim][Ac] in supercritical CO2 is generally low but can be enhanced by adding cosolvents like ethanol, acetone, dimethyl sulfoxide (DMSO), and acetonitrile. [] The choice of cosolvent and the operating conditions significantly impact the solubility enhancement.

Q10: How does this compound dissolve cellulose?

A13: [Bmim][Ac] can efficiently dissolve cellulose due to its ability to disrupt the strong hydrogen bonding network within cellulose chains. [, ] The [Ac] anions interact with the hydroxyl groups of cellulose, weakening the intermolecular forces and allowing the cellulose chains to disentangle and dissolve. []

Q11: Can other compounds be used to enhance the dissolution of lignocellulosic materials in this compound?

A14: Yes, co-solvents like γ-valerolactone (GVL) can be added to [Bmim][Ac] to enhance the dissolution of lignocellulosic materials. [] GVL acts as a hydrogen bond donor, further disrupting the hydrogen bonding network of cellulose and facilitating its dissolution.

Q12: What are some alternatives to this compound for specific applications?

A12: Alternatives to [Bmim][Ac] depend on the specific application:

- CO2 Capture: Other ionic liquids with different cation and anion combinations, such as those containing amine groups, have been investigated for CO2 capture. [, ]

- Biomass Processing: Deep eutectic solvents (DESs), which are mixtures of hydrogen bond donors and acceptors, are being explored as more sustainable alternatives to ILs like [Bmim][Ac] for biomass processing. []

- Electrolyte Applications: Solid-state electrolytes and other liquid electrolytes based on different salts and solvents are being investigated as alternatives in energy storage applications. []

Q13: How can this compound be recycled after use?

A13: Recycling of [Bmim][Ac] is crucial for its sustainability. Methods include:

- Distillation: For volatile solutes, distillation can be used to separate [Bmim][Ac] based on its negligible vapor pressure. []

- Anti-solvent precipitation: Adding an anti-solvent can selectively precipitate desired products, leaving behind the IL for further purification and reuse. []

Q14: What is the environmental impact of this compound?

A14: While considered a greener alternative to conventional solvents, the environmental impact of [Bmim][Ac] should be carefully considered. Factors to assess include:

- Toxicity: [Bmim][Ac] can exhibit toxicity to certain organisms, and its potential impact on aquatic and terrestrial ecosystems needs further investigation. []

- Biodegradability: [Bmim][Ac] generally exhibits low biodegradability, and strategies to enhance its degradation or explore biodegradable alternatives are crucial. [, ]

- Life cycle assessment: A comprehensive life cycle assessment is essential to quantify the environmental footprint of [Bmim][Ac] throughout its entire life cycle, from production to disposal. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[9-(dimethylamino)-11,11-dimethyl-3,4-dihydro-2H-naphtho[2,3-g]quinolin-1-ium-1-yl]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]butanamide;perchlorate](/img/structure/B1256942.png)

![(3S)-3-[(2S)-2-Amino-3-oxobutyl]pyrrolidin-2-one](/img/structure/B1256943.png)

![[(1S,2R,3R,4R,5S,6S,8R,10R,13S,16S,17R,18R)-8-acetyloxy-11-ethyl-5-hydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B1256945.png)

![[(9R,10S,11S,13R,15S,19S,20R,21S,23E)-19-[(E,2S,3S,7R,8R,9R)-11-[formyl(methyl)amino]-2,8-dimethoxy-3,7,9-trimethyl-6-oxoundec-10-enyl]-11-hydroxy-9,21-dimethoxy-10,13,20-trimethyl-6,8,17-trioxo-3,18,26-trioxa-7,28,29-triazatricyclo[23.2.1.12,5]nonacosa-1(27),2(29),4,23,25(28)-pentaen-15-yl] carbamate](/img/structure/B1256960.png)